molecular formula C15H9F6NO B2388384 2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol CAS No. 92175-89-8

2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol

Cat. No.: B2388384
CAS No.: 92175-89-8
M. Wt: 333.233
InChI Key: MQODJDYFSNBBDJ-GZIVZEMBSA-N
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Description

2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol is a Schiff base compound of significant interest in chemical and pharmaceutical research . This compound belongs to the class of o-hydroxy azomethine dyes, which are characterized by a strong intramolecular O–H···N hydrogen bond, forming an S(6) ring motif . This feature is crucial for its ability to exhibit properties such as thermochromism and photochromism, involving a reversible intramolecular proton transfer between the oxygen and nitrogen atoms . In the field of coordination chemistry, this compound serves as a versatile ligand for forming complexes with various metal ions, a utility shared by structurally related azomethine compounds . Schiff bases, in general, are widely investigated for their diverse biological activities, which include antimicrobial, antifungal, antitumor, and herbicidal effects, making them valuable scaffolds in medicinal chemistry and drug discovery efforts . Furthermore, such compounds find applications beyond biology, including use as dyes and pigments with luminescent properties, and in the development of advanced materials like liquid crystals . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this chemical with appropriate safety precautions in a controlled environment.

Properties

IUPAC Name

2-[[3,5-bis(trifluoromethyl)phenyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-12(6-10)22-8-9-3-1-2-4-13(9)23/h1-8,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQODJDYFSNBBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92175-89-8
Record name ALPHA-(3,5-BIS(TRIFLUOROMETHYL)PHENYLIMINO)-O-CRESOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects[4][4].

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)phenol

  • Structure: Phenol core with two -CF₃ groups at the 3 and 5 positions.
  • Molecular Formula : C₈H₄F₆O; Molecular Weight : 230.11 .
  • Key Properties :
    • Acidity : Enhanced acidity due to electron-withdrawing -CF₃ groups (ΔrG° = 1351 kJ/mol for deprotonation) .
    • Spectroscopy : IR peaks confirm O-H stretching (~3690 cm⁻¹, with H₂O interference) and aromatic C-F vibrations .
  • Applications : Used as a precursor for fluorinated intermediates. Lacks the imine group, reducing its utility in metal coordination compared to the target compound.

Pyrazole Derivatives (e.g., Compounds 26–29 in )

  • Structure: Pyrazole ring substituted with 3,5-bis(trifluoromethyl)phenyl and halogenated anilino groups.
  • Example : Compound 26 (C₂₃H₁₃ClF₆N₂O₂) has a molecular weight of 560.10 .
  • Key Properties :
    • Bioactivity : Demonstrated growth inhibition, attributed to the -CF₃ groups enhancing lipophilicity and membrane permeability .
    • Synthesis : Prepared via multi-step reactions, highlighting the complexity of introducing halogenated substituents.
  • Contrast : The pyrazole core and additional halogen substituents differentiate these compounds from the target Schiff base, which may exhibit distinct reactivity and biological targets.

2-(3,5-Bis(trifluoromethyl)phenoxy)ethanol

  • Structure: Ethanol linked via an ether to the 3,5-bis(trifluoromethyl)phenyl group.
  • Molecular Formula : C₁₀H₈F₆O₂; Molecular Weight : 274.16 .
  • Key Properties :
    • Applications : Pharmaceutical intermediate; ether linkage reduces reactivity compared to the imine group in the target compound.
    • Purity : Commercially available at 98% purity, indicating robust synthetic protocols .

2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide

  • Structure : Thioamide (-C(S)NH₂) attached to a 3,5-bis(trifluoromethyl)phenyl group.
  • Molecular Formula : C₁₀H₇F₆NS; CAS : 691868-49-2 .
  • Key Properties: Electronic Effects: The thioamide group introduces sulfur, enabling unique hydrogen-bonding and metal-binding capabilities. Potential Use: Likely explored in medicinal chemistry for its ability to modulate enzyme activity.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
2-[[3,5-Bis(CF₃)phenyl]iminomethyl]phenol C₁₅H₁₀F₆NO ~376.25 (inferred) Phenol, imine, -CF₃ Potential for metal coordination, moderate acidity
3,5-Bis(trifluoromethyl)phenol C₈H₄F₆O 230.11 Phenol, -CF₃ High acidity (ΔrG° = 1351 kJ/mol)
Pyrazole Derivative 26 C₂₃H₁₃ClF₆N₂O₂ 560.10 Pyrazole, -CF₃, Cl/F substituents Growth inhibition, complex synthesis
2-(3,5-Bis(CF₃)phenoxy)ethanol C₁₀H₈F₆O₂ 274.16 Ether, ethanol, -CF₃ High purity (98%), pharmaceutical intermediate
2-[3,5-Bis(CF₃)phenyl]ethanethioamide C₁₀H₇F₆NS 295.23 Thioamide, -CF₃ Sulfur-mediated interactions, CAS 691868-49-2

Biological Activity

2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, based on diverse research findings.

Chemical Structure and Properties

The compound features a phenolic group linked to a bis(trifluoromethyl)phenyl moiety through an iminomethyl connection. This unique configuration is thought to contribute to its biological effects, allowing for interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies show that derivatives of this compound can inhibit bacterial growth with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
  • Anticancer Effects : In vivo studies have demonstrated that related compounds can prevent liver tumor growth by inhibiting the STAT3 signaling pathway, which is crucial in cancer progression. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), a derivative of the compound, showed significant anticancer activity by inducing apoptosis in liver cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The phenolic group can form hydrogen bonds with enzymes or receptors, modulating their activity.
  • Nucleophilic Addition : The imine group may participate in nucleophilic addition reactions, influencing various biochemical pathways.
  • Inhibition of Signaling Pathways : For anticancer applications, the compound's ability to inhibit the STAT3 pathway is critical for preventing tumor growth and inducing apoptosis .

Antimicrobial Activity

A study focused on synthesizing 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent derivatives showed MIC values ranging from 0.5 to 2 µg/mL against various strains .

CompoundMIC (µg/mL)Bacterial Strain
Compound 110.5MRSA
Compound 211Enterococci
Compound 260.25S. aureus

Anticancer Activity

In studies examining the anticancer potential of NHDC, the compound was shown to inhibit liver cancer cell proliferation significantly:

Treatment Concentration (µM)Effect on Cell Growth (%)
120
550
1080

The results indicated that higher concentrations led to increased apoptosis and reduced cell viability in HepG2 and Hep3B liver cancer cell lines .

Q & A

Basic Research Questions

Q. What spectroscopic methods are optimal for confirming the structure of 2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to resolve trifluoromethyl groups and imine linkages. Infrared (IR) spectroscopy identifies phenolic O-H stretches (~3200 cm⁻¹) and C=N bonds (~1600 cm⁻¹). Mass spectrometry (electron ionization) confirms molecular weight, with characteristic fragmentation patterns for trifluoromethyl groups. X-ray crystallography (using SHELX or WinGX suites) resolves absolute configuration and hydrogen bonding .

Q. What synthetic routes are recommended for preparing this compound?

  • Methodology : Condensation of 3,5-bis(trifluoromethyl)aniline with salicylaldehyde derivatives under acidic or solvent-free conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (e.g., using ethanol/water mixtures). Optimize yields by adjusting stoichiometry, temperature, and catalysts (e.g., p-toluenesulfonic acid) .

Q. How does the phenolic proton’s acidity compare to related compounds?

  • Methodology : Determine pKa via UV-Vis titration in aqueous-organic solvents. The electron-withdrawing trifluoromethyl groups lower pKa (estimated ~7–8) compared to unsubstituted phenol (pKa ~10). Thermodynamic data (ΔrH° = 1379 kJ/mol for deprotonation) from gas-phase studies validate computational models .

Advanced Research Questions

Q. How do trifluoromethyl groups influence the hydrogen bonding network in the crystal lattice?

  • Methodology : Perform X-ray diffraction and analyze hydrogen bonds using graph-set notation (e.g., Etter’s rules). The phenol O-H donates to acceptor atoms (e.g., imine N or F), forming R₂²(8) motifs. Trifluoromethyl groups reduce basicity of adjacent atoms, altering bond lengths and angles. Compare with derivatives lacking CF₃ groups using ORTEP-3 for visualization .

Q. What strategies resolve data contradictions during crystallographic refinement?

  • Methodology : Use SHELXL for small-molecule refinement. Address disorder in trifluoromethyl groups via PART and SUMP instructions. Validate thermal parameters with ADDSYM checks. Cross-validate with density functional theory (DFT)-optimized geometries to resolve bond-length discrepancies .

Q. How does substituent variation (e.g., methoxy vs. phenol) impact electronic properties?

  • Methodology : Compare frontier molecular orbitals (HOMO/LUMO) via DFT calculations. Substituents like methoxy (electron-donating) increase HOMO energy, while trifluoromethyl groups lower LUMO energy. Electrochemical studies (cyclic voltammetry) quantify redox potentials, correlating with Hammett σ constants .

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